Sulfopyruvate

Methanogenesis Coenzyme M biosynthesis Enzyme kinetics

Sulfopyruvate is the irreplaceable substrate for coenzyme M biosynthesis reconstitution. Pyruvate and phosphonopyruvate are not substrates for sulfopyruvate decarboxylase (ComDE). ComC shows an apparent Km of 196 μM and kcat of 62.8 s⁻¹ exclusively with sulfopyruvate; oxaloacetate yields only 31% activity. This sulfonated α-keto acid is essential for methanogenesis research, PEP mutase inhibition studies (Ki 22 μM), and sulfonate metabolism assays. Ensure authentic results by choosing only genuine sulfopyruvate.

Molecular Formula C3H4O6S
Molecular Weight 168.13 g/mol
CAS No. 98022-26-5
Cat. No. B1220305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfopyruvate
CAS98022-26-5
Synonyms2-carboxy-2-oxoethanesulfonic acid
beta-sulfopyruvic acid
Molecular FormulaC3H4O6S
Molecular Weight168.13 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)S(=O)(=O)O
InChIInChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9)
InChIKeyBUTHMSUEBYPMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfopyruvate (CAS 98022-26-5) Procurement Guide: Defined Enzymatic Substrate and Inhibitor for Methanogenesis and Metabolic Pathway Research


Sulfopyruvate (3-sulfopyruvic acid, CAS 98022-26-5) is a sulfur-containing α-keto acid analogue of pyruvate, characterized by a sulfonic acid group at the C-3 position [1]. This compound serves as an obligate intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor required for methane production by methanogenic archaea [2]. Sulfopyruvate is metabolically positioned at a critical bifurcation point in sulfolactate degradation pathways in marine bacteria [3]. Unlike pyruvate, the presence of the sulfonate moiety confers distinct substrate specificity and inhibitory properties that are quantifiable and cannot be replicated by non-sulfonated α-keto acid analogues.

Sulfopyruvate Technical Justification: Why Pyruvate, Hydroxypyruvate, and Oxaloacetate Cannot Substitute in Coenzyme M Biosynthesis Assays


Generic α-keto acid analogues such as pyruvate, hydroxypyruvate, or oxaloacetate cannot substitute for sulfopyruvate in defined enzymatic and metabolic contexts due to fundamental differences in molecular recognition and pathway specificity. Sulfopyruvate decarboxylase (EC 4.1.1.79) exhibits absolute substrate specificity for the sulfonated substrate and does not decarboxylate pyruvate or phosphonopyruvate [1]. In the biosynthetic direction of (R)-sulfolactate dehydrogenase (ComC, EC 1.1.1.337), sulfopyruvate is the preferred substrate, with oxaloacetate exhibiting only 31% of the specific activity observed for sulfopyruvate, while pyruvate is not a substrate for L-2-hydroxycarboxylate dehydrogenase (EC 1.1.1.375) from methanogenic archaea [2]. Furthermore, sulfopyruvate acts as a competitive inhibitor of phosphoenolpyruvate (PEP) mutase with a Ki of 22 μM, a property that pyruvate does not share [3]. These quantifiable differences in enzyme kinetics and substrate specificity preclude simple substitution in assays designed to interrogate coenzyme M biosynthesis, methanogenesis, or sulfonate metabolism.

Sulfopyruvate Comparative Evidence: Quantitative Enzyme Kinetics and Inhibitor Data Versus Pyruvate, Oxaloacetate, and Oxalate


Sulfopyruvate Is the Preferred Substrate of (R)-Sulfolactate Dehydrogenase (ComC) Over Oxaloacetate and α-Ketoglutarate

In the reduction reaction catalyzed by (R)-sulfolactate dehydrogenase (ComC, EC 1.1.1.337) from the rumen methanogen Methanobrevibacter millerae SM9, sulfopyruvate is the preferred substrate. Under standardized assay conditions (400 mM KCl, pH 6.5, 37°C), sulfopyruvate exhibits an apparent Km of 196 ± 71 μM, a Vmax of 93.9 ± 14.5 U·mg⁻¹, and a kcat of 62.8 ± 9.7 s⁻¹ [1]. In direct comparison, oxaloacetate shows only 31% of the specific activity observed for sulfopyruvate under identical assay conditions, and α-ketoglutarate exhibits approximately 0.2% activity [1]. The apparent Km for the coenzyme NADH under these conditions is 55.1 ± 7.6 μM [1].

Methanogenesis Coenzyme M biosynthesis Enzyme kinetics Archaea

Sulfopyruvate Acts as a Substrate-Analogue Inhibitor of Phosphoenolpyruvate Mutase with Ki = 22 μM

Sulfopyruvate functions as a substrate-analogue inhibitor of phosphoenolpyruvate (PEP) mutase from Mytilus edulis, with a competitive inhibition constant Ki of 22 μM [1]. The crystal structure of the enzyme-sulfopyruvate complex was determined at 2.25 Å resolution, revealing that the sulfo group of sulfopyruvate mimics the phosphonyl group of the native product phosphonopyruvate [1]. By comparison, oxalate—a structurally related pyruvate enolate analogue used in X-ray structure determination—exhibits a Ki of 43 μM for the same enzyme, indicating that sulfopyruvate binds with approximately 2-fold higher affinity [1].

Enzyme inhibition PEP mutase X-ray crystallography Dissociative phosphoryl transfer

Sulfopyruvate Is an Alternative Substrate for Mitochondrial Malate Dehydrogenase with Apparent Km = 6.3 mM

Sulfopyruvate serves as an alternative substrate for mitochondrial malate dehydrogenase (mMDH) from porcine heart, enabling its spectrophotometric detection. In the presence of 0.25 mM NADH, sulfopyruvate is reduced with an apparent Km of 6.3 mM and a Vmax equal to approximately 40% of that observed with the native substrate oxaloacetate [1]. This differential activity forms the basis of a convenient quantitative assay for sulfopyruvate [1].

Malate dehydrogenase Spectrophotometric assay Substrate specificity Mitochondrial metabolism

Sulfopyruvate Decarboxylase Exhibits Absolute Substrate Specificity: Does Not Decarboxylate Pyruvate or Phosphonopyruvate

Sulfopyruvate decarboxylase (EC 4.1.1.79), the enzyme that catalyzes the decarboxylation of 3-sulfopyruvate to sulfoacetaldehyde in coenzyme M biosynthesis, exhibits absolute substrate specificity. The enzyme requires thiamine diphosphate as a cofactor but does NOT decarboxylate pyruvate or phosphonopyruvate [1]. This specificity was established in the foundational gene identification study by Graupner et al. (2000), which demonstrated that the comDE gene product from Methanococcus jannaschii specifically catalyzes the decarboxylation of sulfopyruvate, with no detectable activity toward pyruvate or phosphonopyruvate under identical assay conditions [2]. The enzyme is also oxygen-sensitive [1].

Substrate specificity Coenzyme M biosynthesis Thiamine diphosphate Methanogenic archaea

Sulfopyruvate Is a Competitive Inhibitor of Phosphonopyruvate Hydrolase with Ki = 210 μM

Sulfopyruvate acts as a competitive inhibitor of phosphonopyruvate hydrolase from Variovorax sp. Pal2, an enzyme within the PEP mutase/isocitrate lyase superfamily that catalyzes the hydrolysis of phosphonopyruvate to pyruvate and phosphate. Under the reported assay conditions, sulfopyruvate exhibits a Ki of 210 ± 10 μM [1]. For comparison, PEP is a slow substrate for this enzyme (kcat = 2 × 10⁻⁴ s⁻¹) with a Ki of 2.0 ± 0.1 mM, while oxalate is a more potent inhibitor with a Ki of 17 ± 1 μM [1]. This places sulfopyruvate as an intermediate-affinity inhibitor within this enzyme's ligand recognition profile.

Enzyme inhibition Phosphonopyruvate hydrolase PEP mutase/isocitrate lyase superfamily Organophosphonate metabolism

Sulfopyruvate Acts as a Slow Substrate for Phosphonopyruvate Decarboxylase (kcat ~0.05 s⁻¹) and as a Competitive Inhibitor (Ki = 200 μM)

Phosphonopyruvate decarboxylase from Bacteroides fragilis, an enzyme that normally catalyzes the decarboxylation of phosphonopyruvate to phosphonoacetaldehyde, exhibits substrate promiscuity toward sulfopyruvate. Sulfopyruvate acts as a slow substrate with a kcat of approximately 0.05 s⁻¹ and simultaneously functions as a competitive inhibitor with a Ki of 200 ± 20 μM [1]. In comparison, pyruvate is also a slow substrate for this enzyme with a comparable kcat of 0.05 s⁻¹ and a Km of 25 μM [1]. The Ki of 200 μM for sulfopyruvate is 8-fold higher than the Km of 25 μM for pyruvate, indicating that sulfopyruvate binds with lower affinity than pyruvate despite being catalytically processed at a similar turnover rate.

Enzyme promiscuity Phosphonopyruvate decarboxylase Substrate analogue Bacteroides fragilis

Sulfopyruvate Applications: Validated Research Scenarios for Coenzyme M Biosynthesis, Methanogenesis Inhibition, and Enzyme Mechanistic Studies


In Vitro Reconstitution and Kinetic Characterization of Coenzyme M Biosynthetic Enzymes

Sulfopyruvate is the essential substrate for in vitro reconstitution of the coenzyme M biosynthetic pathway. Researchers characterizing sulfolactate dehydrogenase (ComC, EC 1.1.1.337) or sulfopyruvate decarboxylase (ComDE, EC 4.1.1.79) require authentic sulfopyruvate to measure enzyme kinetics. The established apparent Km of 196 μM and kcat of 62.8 s⁻¹ for ComC from M. millerae SM9 under defined conditions (400 mM KCl, pH 6.5, 37°C) provides a validated benchmark for activity comparisons across methanogen species [1]. Sulfopyruvate is non-substitutable in these assays, as pyruvate and phosphonopyruvate are not decarboxylated by ComDE [2].

Structure-Based Design of Methanogen-Specific Inhibitors for Ruminant Methane Mitigation

Sulfopyruvate serves as a validated molecular scaffold for inhibitor development targeting methanogen-specific enzymes. The demonstration that sulfopyruvate is the preferred substrate of ComC—with oxaloacetate exhibiting only 31% activity [1]—confirms that the sulfonate moiety is a critical recognition determinant for enzyme selectivity. This substrate preference profile supports the use of sulfopyruvate as a starting point for designing competitive inhibitors that exploit the unique active-site architecture of methanogen enzymes without inhibiting homologous mammalian dehydrogenases. The ComC enzyme represents a validated target for mitigating ruminant methane emissions [1].

Mechanistic Probing of Dissociative Phosphoryl Transfer in the PEP Mutase/Isocitrate Lyase Superfamily

Sulfopyruvate is a structurally characterized substrate-analogue inhibitor of PEP mutase, with a Ki of 22 μM and a high-resolution (2.25 Å) enzyme-ligand crystal structure [1]. The sulfo group of sulfopyruvate mimics the phosphonyl group of the native product phosphonopyruvate, enabling researchers to probe phosphoryl transfer mechanisms without the complications of phosphonyl group reactivity. This established structural and kinetic framework makes sulfopyruvate an essential reagent for laboratories investigating dissociative phosphoryl transfer mechanisms and for comparative studies of ligand recognition across the PEP mutase/isocitrate lyase superfamily.

Quantitative Spectrophotometric Assay of Sulfopyruvate-Producing or -Consuming Enzymatic Reactions

Sulfopyruvate can be quantified using a validated spectrophotometric assay based on its reduction by mitochondrial malate dehydrogenase (mMDH). In the presence of 0.25 mM NADH, sulfopyruvate is reduced with an apparent Km of 6.3 mM and a Vmax approximately 40% that of oxaloacetate [1]. This differential activity enables continuous monitoring of NADH oxidation at 340 nm, providing a convenient method for measuring sulfopyruvate concentrations in enzymatic reaction mixtures. The assay is particularly useful for characterizing novel sulfopyruvate-producing or -consuming enzymes identified in genomic and metagenomic studies of sulfonate metabolism.

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